Methyl 2-methyl-N-phenylalaninate
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Overview
Description
Methyl 2-methyl-N-phenylalaninate: (CAS#: 20059-62-5) is a chemical compound with the molecular formula C₁₁H₁₅NO₂ . It belongs to the class of amino acid derivatives and is a methyl ester of 2-methyl-N-phenylalanine . This compound is characterized by its unique structure, which combines an aromatic phenyl group with an aliphatic side chain.
Preparation Methods
Synthetic Routes:: The synthetic preparation of Methyl 2-methyl-N-phenylalaninate involves the condensation of 2-methyl-N-phenylalanine with methanol (CH₃OH) under suitable reaction conditions. The reaction typically occurs in the presence of acid catalysts or activated ester reagents.
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The phenylalanine moiety may participate in nucleophilic substitution reactions.
Esterification: Methanol (CH₃OH) and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Major Products:: The major product of esterification is Methyl 2-methyl-N-phenylalaninate , while reduction yields the corresponding alcohol.
Scientific Research Applications
Chemistry::
Building Block: Used in peptide synthesis and as a building block for more complex molecules.
Chiral Synthesis: Its chiral nature makes it valuable for asymmetric synthesis.
Pharmacology: Investigated for potential pharmacological activities due to its structural resemblance to phenylalanine derivatives.
Metabolic Studies: Used in metabolic research related to amino acid metabolism.
Flavor and Fragrance: Its aromatic properties may find applications in flavor and fragrance compositions.
Mechanism of Action
The exact mechanism of action for Methyl 2-methyl-N-phenylalaninate remains an area of ongoing research. its structural similarity to phenylalanine suggests potential interactions with cellular receptors, enzymes, or transporters.
Comparison with Similar Compounds
While Methyl 2-methyl-N-phenylalaninate is unique due to its specific substitution pattern, similar compounds include:
Methyl N-(2-pyrazinylcarbonyl)phenylalaninate: (CAS#: 73058-37-4) .
Methyl N-(phenylcarbonyl)phenylalaninate: (CAS#: 7830) .
Methyl N-phenylalaninate: (CAS#: 2661059) .
These compounds share common structural features but differ in substituents or functional groups.
Properties
CAS No. |
20059-62-5 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-anilino-2-methylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)12-9-7-5-4-6-8-9/h4-8,12H,1-3H3 |
InChI Key |
UWSZDTKNLYGFOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=CC=CC=C1 |
Origin of Product |
United States |
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